molecular formula C16H14N4OS B5759176 2,3,8-trimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one

2,3,8-trimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one

Cat. No. B5759176
M. Wt: 310.4 g/mol
InChI Key: KQCUNKCNFHPXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,8-trimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. This compound has shown promising results as an antitumor and antiviral agent, making it a valuable molecule in drug discovery.

Mechanism of Action

The mechanism of action of 2,3,8-trimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one is not fully understood. However, it is believed to exert its antitumor and antiviral effects through the inhibition of specific enzymes involved in the replication and proliferation of cancer cells and viruses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3,8-trimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one have been extensively studied. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. It has also been shown to inhibit viral replication by interfering with the viral life cycle.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3,8-trimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one in lab experiments is its potent activity against cancer cells and viruses. This makes it a valuable molecule in drug discovery and development. However, one limitation is that its mechanism of action is not fully understood, which could hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 2,3,8-trimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one. One area of interest is the development of new anticancer and antiviral drugs based on this compound. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its activity against cancer cells and viruses. Finally, investigations into the pharmacokinetics and toxicology of this compound are necessary to determine its potential use in clinical settings.
Conclusion:
In conclusion, 2,3,8-trimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its potent activity against cancer cells and viruses makes it a valuable molecule in drug discovery and development. Further studies are needed to fully understand its mechanism of action and to optimize its activity against cancer cells and viruses.

Synthesis Methods

The synthesis of 2,3,8-trimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one involves the condensation of 2-aminothiophenol, ethyl acetoacetate, and phenyl isothiocyanate in the presence of acetic acid. The reaction proceeds through a series of intermediate steps, ultimately leading to the formation of the target compound.

Scientific Research Applications

The potential applications of 2,3,8-trimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one in scientific research are vast. This compound has shown significant activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. Additionally, it has exhibited potent antiviral activity against several viruses, including HIV, making it a valuable molecule in the fight against viral infections.

properties

IUPAC Name

4,5,12-trimethyl-8-phenyl-3-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),4,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-9-10(2)22-15-13(9)14(21)20(12-7-5-4-6-8-12)16-18-17-11(3)19(15)16/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCUNKCNFHPXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C3=NN=C(N23)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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